R(-)-N6-(2-Phenylisopropyl)adenosine

Catalog No.
S11155564
CAS No.
M.F
C19H23N5O4
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R(-)-N6-(2-Phenylisopropyl)adenosine

Product Name

R(-)-N6-(2-Phenylisopropyl)adenosine

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-UQPNBLSNSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O

R(-)-N6-(2-Phenylisopropyl)adenosine is a synthetic analog of adenosine, characterized by its high affinity and selectivity for adenosine receptors, particularly the A1 receptor. This compound is significant in pharmacological research due to its ability to mimic the effects of natural adenosine, a nucleoside involved in various physiological processes, including neurotransmission and cardiovascular regulation. The structural formula of R(-)-N6-(2-Phenylisopropyl)adenosine is C19H23N5O4, and it features a phenylisopropyl group attached to the N6 position of the adenosine molecule .

  • Oxidation: This process can be facilitated by agents such as hydrogen peroxide or potassium permanganate, potentially leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride, yielding deoxygenated analogs.
  • Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Potassium carbonate in dimethylformamide or dimethyl sulfoxide.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

R(-)-N6-(2-Phenylisopropyl)adenosine exhibits significant biological activity through its interaction with adenosine receptors. Its primary mechanism involves binding to the A1 receptor, which activates intracellular signaling pathways that lead to decreased levels of cyclic adenosine monophosphate (cAMP). This modulation affects various physiological processes, including heart rate regulation, neurotransmitter release, and inflammatory responses. Additionally, studies have indicated that this compound may mediate metabolic adaptations during ischemic stress in cardiac tissues .

The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. This reaction is generally conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide, utilizing bases such as potassium carbonate to facilitate nucleophilic substitution. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, emphasizing stringent control over reaction conditions to ensure high yield and purity .

R(-)-N6-(2-Phenylisopropyl)adenosine has diverse applications across various fields:

  • Chemistry: Serves as a model compound for studying nucleophilic substitution and organic reactions.
  • Biology: Utilized in research focused on adenosine receptor function and signaling pathways.
  • Medicine: Investigated for potential therapeutic effects in conditions like cardiac arrhythmias and neurodegenerative diseases.
  • Industry: Employed in developing adenosine receptor agonists and antagonists for pharmaceutical applications .

Research on R(-)-N6-(2-Phenylisopropyl)adenosine has revealed its interactions with various biological systems. It has been shown to influence metabolic pathways and receptor-mediated responses. Studies have also explored its analgesic properties and effects on urinary volume regulation through its action on adenosine receptors .

Several compounds share structural similarities with R(-)-N6-(2-Phenylisopropyl)adenosine, each exhibiting unique pharmacological profiles:

Compound NameStructureKey Features
N6-cyclohexyladenosineC14H19N5O3Selective A1 receptor agonist; used in cardiovascular studies.
2-chloro-N6-(2-phenylisopropyl)adenosineC19H22ClN5O4A potent A1 receptor agonist; studied for neuroprotective effects.
N6-(2-phenylethyl)adenosineC18H23N5O4Exhibits different receptor selectivity; used in pain management research.

R(-)-N6-(2-Phenylisopropyl)adenosine stands out due to its high selectivity for the A1 receptor compared to other derivatives, making it a valuable tool for studying specific receptor-mediated effects .

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

385.17500423 g/mol

Monoisotopic Mass

385.17500423 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-08

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